Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-
Description
The compound "Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-" features a benzoic acid backbone substituted at the 3-position with an acetamide group linked to a 2'-methylbiphenyl-4-yloxy moiety. This structure combines aromaticity, hydrogen-bonding capability (via the amide and carboxylic acid groups), and hydrophobic interactions (from the biphenyl and methyl groups).
Properties
CAS No. |
649773-63-7 |
|---|---|
Molecular Formula |
C22H19NO4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[[2-[4-(2-methylphenyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H19NO4/c1-15-5-2-3-8-20(15)16-9-11-19(12-10-16)27-14-21(24)23-18-7-4-6-17(13-18)22(25)26/h2-13H,14H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
OLBVXETYCGSKPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- typically involves multiple steps. One common route includes the following steps:
Formation of the biphenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the acetylamino group: This step involves the acylation of an amine group with an acetyl chloride derivative under basic conditions.
Attachment of the benzoic acid moiety: The final step involves the esterification or amidation of the benzoic acid with the previously formed intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, or nickel for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Position Variants
Benzoic Acid, 4-[[2-(4-Methylphenoxy)acetyl]amino]- (CAS 82157-41-3)
- Structure: Substitution at the 4-position instead of 3, with a 4-methylphenoxyacetyl group.
- Molecular Formula: C₁₆H₁₅NO₄ (MW 285.29) .
- No direct solubility or melting point data are available, but positional isomerism often affects crystallinity and bioavailability.
Benzoic Acid, 3-((3′-(Benzo-1,4-dioxan-6-yl)-2′-methyl-[1,1′-biphenyl]-4-yl)methoxy) (Compound 5b)
- Structure : Incorporates a benzo-1,4-dioxane ring on the biphenyl group.
- Synthesis : Derived from methyl ester precursors via LiOH·H₂O hydrolysis, a common method for benzoic acid derivatives .
Biphenyl-Containing Analogs
3-(1-(2',3'-Dimethoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-4-yl)benzoic Acid
- Structure : Features a triazole ring instead of an acetamide linker.
- Key Differences :
- The triazole group enhances π-π stacking interactions and metabolic stability compared to the acetamide linker.
Benzoic Acid, 2-[[(4'-Amino[1,1'-biphenyl]-4-yl)amino]carbonyl]- (CAS 62558-65-0)
- Structure : Biphenyl group linked via a carbamate moiety at the 2-position.
- Molecular Weight : 332.35 g/mol .
Functional Group Modifications
N-[2-(4-Methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide
- Structure: Thiazolidinone ring replaces the biphenyl-acetamide group.
- Synthesis : Utilizes benzilic acid derivatives, emphasizing heterocyclic integration .
- Key Differences: The thiazolidinone core introduces conformational rigidity, which may enhance selectivity in enzyme inhibition.
Benzoic Acid, 4-[[(6-Amino-1-oxohexyl)amino]- (CAS 34376-24-4)
- Structure: Acylated with a hexyl chain terminating in an amino group.
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]- (CAS No. 649773-63-7) is particularly interesting due to its unique structure and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a benzoic acid moiety linked to a biphenyl group through an acetylamino functional group. This structural arrangement is believed to influence its biological properties significantly.
Biological Activity Overview
Research has demonstrated that benzoic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Many benzoic acid derivatives show efficacy against various bacterial strains.
- Antioxidant Properties : The presence of hydroxyl groups in some derivatives enhances their ability to scavenge free radicals.
- Anti-inflammatory Effects : Certain compounds have been noted for their ability to modulate inflammatory pathways.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of several benzoic acid derivatives, including the target compound. The results indicated that the compound exhibited significant inhibitory effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.Compound MIC (µg/mL) Target Bacteria Compound A 16 Escherichia coli Compound B 32 Staphylococcus aureus Target Compound 32 Staphylococcus aureus -
Antioxidant Activity :
The antioxidant capacity was assessed using DPPH and ORAC assays. The target compound showed moderate antioxidant activity, with an IC50 value of 25 µM in the DPPH assay, suggesting it can effectively neutralize free radicals.Assay Type IC50 (µM) Comparison Compound DPPH 25 Ascorbic Acid (10) ORAC 30 Trolox (20) -
Anti-inflammatory Effects :
In vitro studies demonstrated that the target compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests potential use in inflammatory diseases.
Pharmacokinetics and Biodistribution
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. A recent study involving radiolabeled versions of similar compounds revealed insights into their biodistribution:
- After intravenous administration in rats, significant accumulation was observed in liver and spleen tissues, indicating potential organ-specific targeting.
- The half-life was estimated at approximately 4 hours, suggesting a moderate duration of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
